1-[[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione
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Overview
Description
1-[[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione is a complex organic compound characterized by its unique molecular structure, which includes a pyrimidine ring, a thiazole ring, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione typically involves multiple steps, starting with the formation of the pyrimidine ring followed by the introduction of the thiazole and chloropyridine moieties. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyrimidine ring.
Substitution Reactions: Substitution reactions are used to introduce the thiazole and chloropyridine groups into the pyrimidine core.
Cyclization Reactions: Cyclization reactions are employed to form the thiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can replace one functional group with another, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which may exhibit different biological or chemical properties.
Scientific Research Applications
1-[[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a tool for studying biological processes and pathways.
Medicine: Potential therapeutic applications include its use as an antiviral, anti-inflammatory, or anticancer agent.
Industry: The compound's unique properties may be harnessed for various industrial applications, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-[[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring and exhibit diverse biological activities.
Pyrimidine derivatives: Compounds containing the pyrimidine ring are known for their medicinal properties.
Chloropyridine derivatives: These compounds contain the chloropyridine moiety and are used in various chemical and biological applications.
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct advantages in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
1-[[4-(3-chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2S/c14-9-5-15-3-1-8(9)10-7-21-12(16-10)6-18-4-2-11(19)17-13(18)20/h1-5,7H,6H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXLMRQLSWSOJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=CSC(=N2)CN3C=CC(=O)NC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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